molecular formula C11H7NS4 B12599500 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine CAS No. 649774-43-6

4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine

Cat. No.: B12599500
CAS No.: 649774-43-6
M. Wt: 281.4 g/mol
InChI Key: JXKMTLHCIACKNS-UHFFFAOYSA-N
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Description

4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiolium salts. One common method includes the treatment of 1,3,5-trihydroxybenzene with 2-methylthio-4,5-di-n-propyl-1,3-dithiolium iodide in the presence of pyridine . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiol groups into thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dithiol moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can influence electron transfer processes, making the compound effective in various applications. The pathways involved often include coordination with metal ions and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is unique due to its combination of a pyridine ring with the dithiol-2-ylidene moiety. This structure provides distinct electronic properties that are not found in other similar compounds, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

649774-43-6

Molecular Formula

C11H7NS4

Molecular Weight

281.4 g/mol

IUPAC Name

4-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine

InChI

InChI=1S/C11H7NS4/c1-3-12-4-2-8(1)9-7-15-11(16-9)10-13-5-6-14-10/h1-7H

InChI Key

JXKMTLHCIACKNS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CSC(=C3SC=CS3)S2

Origin of Product

United States

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